molecular formula C12H20Cl2N2 B1433975 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 1803587-58-7

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Cat. No. B1433975
CAS RN: 1803587-58-7
M. Wt: 263.2 g/mol
InChI Key: GERULJNKADXHNF-UHFFFAOYSA-N
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Description

“3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2 . It is a derivative of the 1,4-benzodiazepine class of drugs, which are commonly used in medical applications such as sedatives, muscle relaxants, and anti-anxiety medications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2.2ClH/c1-3-12(2)9-13-11-7-5-4-6-10(11)8-14-12;;/h4-7,13-14H,3,8-9H2,1-2H3;2*1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.21 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Synthesis and Chemical Transformations

Practical Synthesis of Benzodiazepines : This compound serves as a critical intermediate in synthesizing various benzodiazepine derivatives with potential applications in medicinal chemistry. For instance, its utility in synthesizing 4-acetyl derivatives highlights its importance in developing compounds with potential receptor agonist activity for treating conditions like obesity and dopamine receptor ligands (Zhao et al., 2008).

Cyclization and Intramolecular Reactions : The compound is also instrumental in studies exploring cyclization reactions to produce novel benzodiazepine structures. These reactions are crucial for expanding the diversity of benzodiazepine derivatives, which can have various pharmaceutical applications (Katritzky et al., 2002).

Stereochemical Studies : Research on the stereochemical aspects of benzodiazepines, including the effects of central chirality on chemical reactions, is another significant application. These studies provide insights into the synthesis of stereochemically complex molecules, which is crucial for the development of drugs with specific enantiomeric activities (Tabata et al., 2018).

Novel Synthesis Approaches

One-Pot Synthesis Methods : The versatility of this compound is showcased in novel one-pot synthesis methods that produce benzodiazepine derivatives efficiently. These methods are vital for pharmaceutical research and development, offering streamlined pathways to synthesize potential therapeutic agents (Popp et al., 2016).

properties

IUPAC Name

3-ethyl-3-methyl-1,2,4,5-tetrahydro-1,4-benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-3-12(2)9-13-11-7-5-4-6-10(11)8-14-12;;/h4-7,13-14H,3,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERULJNKADXHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC2=CC=CC=C2CN1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
Reactant of Route 2
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
Reactant of Route 3
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
Reactant of Route 4
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
Reactant of Route 5
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
Reactant of Route 6
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

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